Golidocitinib

Description

Properties

IUPAC Name |

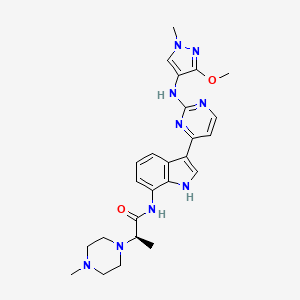

(2R)-N-[3-[2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N9O2/c1-16(34-12-10-32(2)11-13-34)23(35)28-20-7-5-6-17-18(14-27-22(17)20)19-8-9-26-25(29-19)30-21-15-33(3)31-24(21)36-4/h5-9,14-16,27H,10-13H2,1-4H3,(H,28,35)(H,26,29,30)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCVOSPZEVINRM-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3)NC4=CN(N=C4OC)C)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3)NC4=CN(N=C4OC)C)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091134-68-6 | |

| Record name | AZD-4205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091134686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Golidocitinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BY9Z3M34G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Golidocitinib's Mechanism of Action in T-Cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Golidocitinib (DZD4205/AZD4205) is an orally administered, potent, and highly selective inhibitor of Janus kinase 1 (JAK1) that has demonstrated significant anti-tumor activity in patients with relapsed or refractory peripheral T-cell lymphoma (r/r PTCL). This technical guide delineates the core mechanism of action of this compound, supported by preclinical and clinical data. The constitutive activation of the JAK/STAT signaling pathway is a known pathogenic driver in various hematological malignancies, including T-cell lymphomas. This compound exerts its therapeutic effect by selectively targeting JAK1, thereby inhibiting the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. This blockade disrupts the signaling cascade that promotes the survival and proliferation of malignant T-cells. This document provides an in-depth overview of the drug's molecular interactions, preclinical evidence, and pivotal clinical trial outcomes, offering a comprehensive resource for the scientific community.

Introduction to this compound and its Target

This compound is a first-in-class, highly selective Janus kinase 1 (JAK1) inhibitor.[1] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling.[2] In the context of T-cell lymphomas, aberrant activation of the JAK/STAT pathway is a frequent oncogenic driver.[3] this compound was designed to offer potent and selective inhibition of JAK1, aiming to provide a more targeted therapeutic approach with a favorable safety profile compared to less selective JAK inhibitors.[1] Its high selectivity is intended to minimize off-target effects, particularly those associated with the inhibition of JAK2, such as myelosuppression.[2]

Core Mechanism of Action: JAK1/STAT3 Pathway Inhibition

The therapeutic action of this compound is centered on its potent and selective inhibition of JAK1.[1] In T-cell lymphomas, the constitutive activation of the JAK/STAT pathway is often observed, leading to uncontrolled cell proliferation and survival.[3] this compound, as an ATP-competitive inhibitor, binds to the kinase domain of JAK1, preventing its phosphorylation and activation. This, in turn, blocks the subsequent phosphorylation and activation of downstream STAT proteins, with STAT3 being a primary mediator in this pathway.[4] The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, where it would otherwise act as a transcription factor for genes involved in cell cycle progression, anti-apoptosis, and tumorigenesis. Preclinical studies have confirmed that this compound leads to a sustained suppression of the JAK1/STAT3 signaling pathway.[4]

Preclinical Evidence

In Vitro Kinase and Cellular Assays

Preclinical evaluations of this compound have demonstrated its high selectivity and potent inhibitory activity against JAK1. In enzymatic assays, this compound showed a significant selectivity for JAK1 over other JAK family members.[5]

Table 1: this compound Kinase Inhibition Profile

| Kinase | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 73 | - |

| JAK2 | 13,233 | >180-fold |

| JAK3 | >30,000 | >410-fold |

Data from in vitro high ATP concentration enzyme assays.[2]

Furthermore, in cellular assays using human peripheral blood mononuclear cells (PBMCs), this compound effectively inhibited the phosphorylation of STAT proteins induced by cytokines.[5]

Table 2: this compound Inhibition of STAT Phosphorylation in Human PBMCs

| Phosphorylated STAT | IC50 (nM) |

| pSTAT1 | 50 |

| pSTAT3 | 128 |

| pSTAT5 | 90 |

Data from cytokine-induced pSTAT inhibition assays in human PBMCs.[5]

In Vivo Xenograft Models

The anti-tumor activity of this compound has been demonstrated in in vivo xenograft models of T-cell lymphoma.[3][6][7] These studies have shown a dose-dependent inhibition of tumor growth, which correlated with the modulation of pSTAT3 levels in the tumor tissue.[8]

Clinical Efficacy in T-Cell Lymphoma

The clinical development of this compound has focused on its application in relapsed or refractory peripheral T-cell lymphoma (r/r PTCL). The pivotal multinational Phase 2 study, JACKPOT8 Part B, has provided robust evidence of its clinical efficacy.

Table 3: Efficacy of this compound in r/r PTCL (JACKPOT8 Part B Study)

| Efficacy Endpoint | Result |

| Objective Response Rate (ORR) | 44.3% |

| Complete Response (CR) Rate | 23.9% |

| Median Duration of Response (mDoR) | 20.7 months |

Data from the JACKPOT8 Part B study as of August 31, 2023.

Experimental Protocols

In Vitro JAK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Methodology:

-

Enzyme Source: Purified recombinant human JAK1, JAK2, and JAK3 kinase domains.

-

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based kinase assay (e.g., Kinase-Glo®) is utilized to measure the phosphorylation of a substrate peptide by the respective JAK kinase.

-

Procedure:

-

A reaction mixture is prepared containing the specific JAK enzyme, a substrate peptide (e.g., IRS-1tide for JAK1), and ATP in a kinase assay buffer.[9]

-

This compound is serially diluted and added to the reaction wells.

-

The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 45 minutes).[9]

-

The amount of phosphorylated substrate is quantified by measuring the luminescence signal.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Phosphorylated STAT3 (pSTAT3) Inhibition Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.

Methodology:

-

Cell System: Human peripheral blood mononuclear cells (PBMCs) or a relevant T-cell lymphoma cell line.

-

Assay Principle: Flow cytometry or a plate-based immunoassay is used to detect the levels of intracellular phosphorylated STAT3.

-

Procedure:

-

Cells are pre-incubated with varying concentrations of this compound.

-

Cytokine stimulation (e.g., IL-6) is applied to induce the JAK/STAT pathway and subsequent phosphorylation of STAT3.

-

Following stimulation, cells are fixed and permeabilized.

-

Cells are then stained with a fluorescently labeled antibody specific for phosphorylated STAT3.

-

The fluorescence intensity is measured by flow cytometry or a plate reader.

-

IC50 values are determined from the dose-response curve.

-

T-Cell Lymphoma Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG mice).

-

Tumor Induction: A human T-cell lymphoma cell line is subcutaneously or intravenously injected into the mice to establish tumors.

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally, once daily, at various dose levels.

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body weight and overall health of the mice are monitored.

-

At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., pSTAT3 immunohistochemistry).

-

-

Endpoint: The primary endpoint is typically tumor growth inhibition. Overall survival may also be assessed.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits JAK1 phosphorylation, blocking the STAT3 signaling pathway.

Caption: A typical preclinical to clinical development workflow for a targeted therapy.

Conclusion

This compound represents a significant advancement in the targeted therapy of T-cell lymphoma. Its high selectivity for JAK1 translates into a potent inhibition of the oncogenic JAK/STAT signaling pathway, leading to robust and durable anti-tumor responses in a patient population with a high unmet medical need. The comprehensive preclinical and clinical data underscore the well-defined mechanism of action of this compound, positioning it as a promising therapeutic agent for T-cell lymphomas. Further investigations into its potential in other hematological malignancies and in combination with other anti-cancer agents are warranted.

References

- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 4. Pharmacokinetic characteristics of this compound, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. manage.ercongressi.it [manage.ercongressi.it]

- 9. bpsbioscience.com [bpsbioscience.com]

Golidocitinib's Precision Strike: A Deep Dive into its JAK1 Selectivity Profile

For Immediate Release

Shanghai, China – November 6, 2025 – Golidocitinib (AZD4205), a potent and orally bioavailable ATP-competitive inhibitor, has demonstrated a highly selective inhibition profile for Janus Kinase 1 (JAK1), a critical mediator in the JAK/STAT signaling pathway. This in-depth guide provides a technical overview of this compound's selectivity, its mechanism of action, and the experimental methodologies used to characterize its profile, intended for researchers, scientists, and professionals in drug development.

This compound's design as a selective JAK1 inhibitor is a key attribute, offering the potential to maximize therapeutic efficacy while minimizing off-target effects associated with broader JAK inhibition.[1] Clinical and preclinical data have highlighted its significant anti-tumor activity, particularly in hematological malignancies such as relapsed or refractory peripheral T-cell lymphoma (r/r PTCL), where aberrant JAK/STAT signaling is a known driver of pathogenesis.

Quantitative Selectivity Profile

This compound's selectivity for JAK1 over other members of the JAK family (JAK2, JAK3, and TYK2) is a cornerstone of its therapeutic design. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK1 | Assay Type |

| JAK1 | 73 | - | Biochemical Assay (High ATP) |

| JAK2 | 13,233 | ~181-fold | Biochemical Assay (High ATP) |

| JAK3 | >30,000 | >410-fold | Biochemical Assay (High ATP) |

| TYK2 | 2,800 | ~38-fold | Biochemical Assay (High ATP) |

| p-STAT3 (Cell-based) | 128 - 161 | - | Cell-based Assay (NCI-H1975 cells) |

Data sourced from scientific publications.[2][3][4]

The data clearly illustrates this compound's potent inhibition of JAK1 with significantly less activity against JAK2, JAK3, and TYK2. This selectivity is crucial, as the inhibition of other JAK isoforms is associated with various side effects. For instance, JAK2 inhibition can lead to hematological toxicities such as anemia and thrombocytopenia.[3] The high selectivity of this compound for JAK1, reportedly greater than 200 to 400-fold over other JAK family members in some assays, is a critical feature of its design.[5]

Mechanism of Action: Targeting the JAK/STAT Signaling Pathway

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of the JAK1 enzyme.[5] This prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[3][5] The JAK/STAT pathway is a critical intracellular signaling cascade that transduces signals from various cytokines and growth factors, playing a key role in cell proliferation, differentiation, survival, and immune responses.[6] In many cancers, including PTCL, this pathway is constitutively activated, leading to uncontrolled tumor growth.[7] By selectively inhibiting JAK1, this compound effectively disrupts this pathological signaling.[2]

Below is a diagram illustrating the canonical JAK/STAT signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The determination of this compound's kinase selectivity profile involves rigorous biochemical and cell-based assays. While specific, proprietary protocols are not publicly available, the following represents a generalized methodology based on standard industry practices for ATP-competitive kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK kinases.

Objective: To determine the IC50 values of this compound against JAK1, JAK2, JAK3, and TYK2.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide).

-

Adenosine triphosphate (ATP), often at a concentration approximating the Michaelis-Menten constant (Km) or at a higher, more physiologically relevant concentration (e.g., 1 mM).

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity).

-

Microplates.

Generalized Procedure:

-

A solution of the respective JAK enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a microplate.

-

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method.

-

The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound's highly selective JAK1 inhibition profile, supported by robust preclinical and clinical data, positions it as a promising therapeutic agent. Its mechanism of action, centered on the precise targeting of the JAK1/STAT3 signaling axis, offers a clear rationale for its efficacy in malignancies driven by this pathway. The detailed characterization of its selectivity through rigorous biochemical and cellular assays provides a strong foundation for its continued development and clinical application. Further research into its broader kinome selectivity and long-term clinical outcomes will continue to refine our understanding of this first-in-class JAK1-only inhibitor.

References

- 1. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. JAK1/STAT3 activation through a proinflammatory cytokine pathway leads to resistance to molecularly targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I dose escalation and expansion study of this compound, a highly selective JAK1 inhibitor, in relapsed or refractory peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Golidocitinib (DZD4205): A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golidocitinib (formerly DZD4205) is a potent and selective, orally bioavailable inhibitor of Janus kinase 1 (JAK1) that has demonstrated significant clinical efficacy in the treatment of relapsed or refractory peripheral T-cell lymphoma (r/r PTCL). This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical and clinical development of this compound. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in immune response, inflammation, and hematopoiesis.[1] Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune diseases and cancers, including hematological malignancies.[1] this compound (DZD4205) was developed by Dizal Pharmaceutical as a first-in-class, highly selective JAK1 inhibitor to address the unmet medical need in patients with r/r PTCL, a group of aggressive and heterogeneous non-Hodgkin lymphomas with poor prognosis.[2] In June 2024, this compound received conditional approval in China for this indication.[3]

Discovery of this compound

The discovery of this compound was a result of a translational science-driven drug development program that identified JAK1 as a key therapeutic target in PTCL.[2] The program focused on designing a highly selective inhibitor to minimize off-target effects associated with less selective JAK inhibitors.

Lead Identification and Optimization

While specific details of the initial high-throughput screening campaign are not publicly available, the lead optimization process focused on improving potency, selectivity, and pharmacokinetic properties. The core chemical scaffold of this compound, a pyrazolylamino-pyrimidine indole, was systematically modified to enhance its binding affinity for the ATP-binding pocket of JAK1 while reducing interactions with other JAK family members and the broader kinome.

Mechanism of Action

This compound is an ATP-competitive inhibitor of JAK1.[4] By selectively binding to and inhibiting the catalytic activity of JAK1, this compound blocks the phosphorylation and activation of downstream STAT proteins, primarily STAT3.[4][5] This disruption of the JAK/STAT signaling cascade leads to the downregulation of target gene expression involved in cell proliferation, survival, and inflammation, ultimately resulting in the inhibition of tumor cell growth and induction of apoptosis.[3]

Caption: this compound inhibits the JAK-STAT signaling pathway.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A plausible synthetic route, based on published information, is outlined below.[3]

Caption: A potential synthetic pathway for this compound.

Experimental Protocol for Final Amide Coupling

The final step in the synthesis involves the amide coupling of 3-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-amine with (R)-2-(4-methylpiperazin-1-yl)propanoic acid.[3]

Materials and Reagents:

-

3-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-amine

-

(R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

THF (Tetrahydrofuran)

-

Ethyl acetate

-

Saturated NaCl solution

Procedure:

-

To a solution of 3-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-amine (1.0 eq) and (R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride (1.2 eq) in THF is added HATU (2.0 eq).[3]

-

DIPEA (4.0 eq) is added to the mixture, and the resulting suspension is stirred at room temperature for 3 hours.[3]

-

The reaction mixture is then diluted with ethyl acetate and washed with a saturated NaCl solution.[3]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

Preclinical Pharmacology

This compound has demonstrated potent and selective inhibition of JAK1 in preclinical studies.

Kinase Inhibitory Activity

| Kinase | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 70 | - |

| JAK2 | >14,000 | >200-fold |

| JAK3 | >28,000 | >400-fold |

| TYK2 | >14,000 | >200-fold |

Data compiled from publicly available sources indicating >200-400 fold selectivity.[6]

In Vivo Efficacy

In xenograft models of T-cell lymphoma, this compound demonstrated significant dose-dependent anti-tumor activity.[6] It showed superior and more sustained suppression of JAK1/STAT3 signaling compared to less selective JAK inhibitors.[4]

Clinical Development

This compound has undergone extensive clinical evaluation, most notably in the JACKPOT8 trial for the treatment of r/r PTCL.

JACKPOT8 Clinical Trial (NCT04105010)

The JACKPOT8 study is a multinational, open-label, Phase 1/2 trial designed to evaluate the safety, tolerability, and anti-tumor efficacy of this compound monotherapy.[7][8]

Study Design:

-

Phase 1: Dose escalation to determine the recommended Phase 2 dose (RP2D).[7][8]

-

Phase 2: Single-arm expansion at the RP2D to assess efficacy and safety in a larger patient population.[7][8]

Key Eligibility Criteria:

-

Inclusion: Histologically confirmed r/r PTCL, measurable disease, and having received at least one prior systemic therapy.[8]

-

Exclusion: Prior treatment with a JAK or STAT3 inhibitor, allogeneic stem cell transplant, and active CNS lymphoma.[8]

Efficacy Results (Phase 2):

| Endpoint | Value |

| Objective Response Rate (ORR) | 44.3% [9] |

| Complete Response Rate (CRR) | 23.9% [9] |

| Median Duration of Response (mDoR) | 20.7 months [9] |

Safety Profile: The most common treatment-related adverse events were hematological and generally manageable.[3]

| Adverse Event (Grade ≥3) | Incidence |

| Neutropenia | 29.4%[10] |

| Thrombocytopenia | 15.7%[10] |

| Pneumonia | 11.8%[10] |

Data from an early analysis of the JACKPOT8 trial.

Conclusion

This compound is a testament to the success of a translational, science-driven approach to drug discovery. Its high selectivity for JAK1 translates into a promising efficacy and safety profile for patients with r/r PTCL, a challenging disease with limited treatment options. The data presented in this technical guide underscore the potential of this compound as a valuable addition to the therapeutic armamentarium for T-cell lymphomas. Further investigations into its utility in other JAK/STAT-mediated diseases are warranted.

References

- 1. Therapeutic Targeting of the Janus Kinase/Signal Transducer and Activator of Transcription Pathway in Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dizal Pharmaceutical Receives U.S. FDA Fast Track Designation for DZD4205 (this compound) for the Treatment of Refractory or Relapsed Peripheral T-Cell Lymphoma [prnewswire.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Pharmacokinetic characteristics of this compound, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacokinetic characteristics of this compound, a highly selective JAK1 inhibitor, in healthy adult participants [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Trial: NCT04105010 - My Cancer Genome [mycancergenome.org]

- 8. ichgcp.net [ichgcp.net]

- 9. Dizal Pharma [dizalpharma.com]

- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

Golidocitinib: A Deep Dive into its Structure-Activity Relationship and Preclinical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Golidocitinib (formerly AZD4205) is an orally bioavailable, potent, and highly selective inhibitor of Janus kinase 1 (JAK1) that has shown significant promise in the treatment of hematological malignancies, particularly relapsed or refractory peripheral T-cell lymphoma (r/r PTCL).[1][2] Its design is the culmination of extensive structure-activity relationship (SAR) studies aimed at optimizing potency for JAK1 while minimizing activity against other JAK family members (JAK2, JAK3, and TYK2) to achieve a favorable safety profile.[3] This technical guide provides a detailed overview of the SAR studies, experimental protocols, and the underlying signaling pathways central to the development of this compound.

Mechanism of Action and Therapeutic Rationale

This compound exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway, a critical mediator of cellular responses to cytokines and growth factors.[1][3] Dysregulation of this pathway is a known driver in various cancers, leading to uncontrolled cell proliferation and survival.[3] JAK1, in particular, is a key mediator of STAT3 phosphorylation, which is implicated in neoplastic transformation, apoptosis resistance, and immune evasion.[3][4] By selectively targeting the ATP-binding site of JAK1, this compound blocks downstream STAT signaling, thereby disrupting the pathological processes that promote tumor growth.[1][3] The high selectivity for JAK1 over other JAK isoforms is a critical attribute, as it is believed to reduce off-target toxicities associated with broader JAK inhibition.[3]

Signaling Pathway of this compound's Action

References

Golidocitinib Target Engagement Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golidocitinib (formerly DZD4205) is a potent and highly selective oral inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in immune response, inflammation, and cell proliferation.[1] Dysregulation of this pathway is implicated in various malignancies, making JAK1 an attractive therapeutic target.[1][3] this compound exerts its therapeutic effect by selectively inhibiting JAK1, leading to the suppression of the downstream STAT signaling pathway.[1] This technical guide provides an in-depth overview of the core target engagement assays for this compound, including detailed experimental protocols and quantitative data to support researchers in the field of drug development.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of JAK1.[4] The binding of cytokines to their receptors triggers the activation of JAKs, which in turn phosphorylate the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Activated JAKs then phosphorylate STATs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[4] By inhibiting JAK1, this compound effectively blocks this signaling cascade.[1]

Quantitative Data on this compound Activity

The selectivity and potency of this compound have been characterized through various biochemical and cellular assays. Below is a summary of key quantitative data.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | JAK1 | 73 nM | Biochemical Assay (High ATP) | [5] |

| JAK2 | 13,233 nM | Biochemical Assay (High ATP) | [5] | |

| JAK3 | >30,000 nM | Biochemical Assay (High ATP) | [5] | |

| Ki | JAK1 | 2.8 nM | Biochemical Assay | [5] |

| Cellular IC50 | p-STAT3 Inhibition | 128 nM | Cell-based Assay | [5] |

Table 1: Biochemical and Cellular Activity of this compound.

Experimental Protocols for Target Engagement Assays

Confirming that a drug candidate interacts with its intended target within a cellular context is a critical step in drug development. The following are detailed protocols for two widely used target engagement assays applicable to this compound: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay for JAK1

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the active site of the target (the acceptor). A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.

Detailed Protocol:

-

Cell Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS.

-

Co-transfect cells with a plasmid encoding the JAK1-NanoLuc® fusion protein and a carrier DNA (e.g., pGEM-3Zf(-)) at a ratio of 1:10 (target:carrier) using a suitable transfection reagent. This helps to titrate the expression level of the target protein for optimal assay performance.

-

-

Cell Plating:

-

24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

-

Seed the cells into a 96-well, white, flat-bottom plate at a density of 2 x 10^4 cells per well in a volume of 100 µL.

-

-

Compound and Tracer Addition:

-

Prepare a serial dilution of this compound in Opti-MEM®.

-

Prepare the NanoBRET™ Tracer K-10 at the desired concentration in Opti-MEM®. The optimal tracer concentration should be determined empirically but is typically around the EC50 of the tracer for the target.

-

Add 50 µL of the this compound dilution to the appropriate wells.

-

Immediately after, add 50 µL of the NanoBRET™ Tracer K-10 solution to all wells.

-

-

Incubation:

-

Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in the provided buffer according to the manufacturer's instructions. Also, add the Extracellular NanoLuc® Inhibitor to this solution to quench any signal from non-internalized NanoLuc® protein.

-

Add 25 µL of the substrate/inhibitor mix to each well.

-

Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission signals.

-

-

Data Analysis:

-

Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.

-

Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).

-

Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a biophysical assay that measures the thermal stability of a protein in its native cellular environment.[6] The principle is that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm).[6] This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[6]

Detailed Protocol:

-

Cell Treatment:

-

Culture a suitable cell line (e.g., a T-cell lymphoma line with known JAK/STAT pathway activation) to a sufficient density.

-

Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Heat Treatment:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Protein Quantification:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

Analyze the amount of soluble JAK1 in each sample by Western blotting using a specific anti-JAK1 antibody. Alternatively, a more high-throughput method like an enzyme-linked immunosorbent assay (ELISA) or AlphaLISA® can be used if available.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot or the signal from the immunoassay.

-

For each treatment group (vehicle and this compound), plot the relative amount of soluble JAK1 as a function of temperature.

-

Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. A shift in the Tm to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

-

Conclusion

The target engagement assays detailed in this guide, NanoBRET™ and CETSA®, provide robust and reliable methods for confirming the interaction of this compound with its intended target, JAK1, in a physiologically relevant cellular environment. The quantitative data on this compound's potency and selectivity, combined with these detailed protocols, offer a comprehensive resource for researchers and drug development professionals working on JAK inhibitors. The provided diagrams of the signaling pathway and experimental workflows serve to visually clarify these complex processes. Successful implementation of these assays is crucial for the continued development and characterization of this compound and other targeted therapies.

References

- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 2. ascopubs.org [ascopubs.org]

- 3. Phase I dose escalation and expansion study of this compound, a highly selective JAK1 inhibitor, in relapsed or refractory peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic characteristics of this compound, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Golidocitinib's Impact on Cytokine Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Golidocitinib (formerly DZD4205) is an orally administered, potent, and highly selective inhibitor of Janus kinase 1 (JAK1).[1][2][3][4] Its development and recent conditional approval in China for relapsed or refractory peripheral T-cell lymphoma (r/r PTCL) highlight the therapeutic potential of targeting specific nodes within cytokine signaling pathways.[1][5] This technical guide delves into the core mechanism of this compound, its effects on cytokine signaling, and the experimental validation of its activity.

The Central Role of the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors.[3][6][7] This pathway plays a fundamental role in immunity, cell proliferation, differentiation, and apoptosis.[4][7] Many cytokines, particularly Type I and Type II cytokines, rely on the JAK-STAT pathway to transmit signals from extracellular receptors to the nucleus, leading to gene transcription.[4][7] Dysregulation and constitutive activation of the JAK-STAT pathway are associated with various malignancies, including PTCL, and autoimmune diseases.[1][4][8]

The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its corresponding receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.

This compound's Mechanism of Action: Selective JAK1 Inhibition

This compound exerts its therapeutic effect through the potent and selective inhibition of JAK1.[2][9] As an ATP-competitive inhibitor, it blocks the kinase activity of JAK1, thereby preventing the phosphorylation and subsequent activation of downstream STAT proteins, particularly STAT3.[4][6][7] JAK1 is a key signaling component for numerous cytokines, and its inhibition by this compound effectively disrupts these signaling cascades.[3][6] This targeted approach is designed to suppress pathological signaling in cancer and immune cells while minimizing off-target effects associated with broader JAK inhibition.[2]

Quantitative Profile of this compound

The efficacy and safety profile of this compound are underpinned by its high selectivity for JAK1 over other members of the JAK family.

Table 1: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) | Selectivity Fold vs. JAK1 | Reference |

| JAK1 | - | - | [4][5][7][10] |

| JAK2 | 13,233 | >200-400x | [5][10][11] |

| JAK3 | >30,000 | >200-400x | [5][10][11] |

| TYK2 | - | >200-400x | [5][10] |

Note: Specific IC50 for JAK1 and TYK2 were not detailed in the provided search results, but selectivity is consistently reported as >200-400 fold over other JAK family members.

This high degree of selectivity is critical for achieving sustained modulation of JAK1/STAT3 signaling, which is considered essential for efficacy in conditions like r/r PTCL, while potentially mitigating side effects associated with inhibiting JAK2 (e.g., myelosuppression) and JAK3 (e.g., immunosuppression).[2][4]

Clinical Efficacy and Pharmacodynamics

Clinical trials, particularly the multinational JACKPOT8 study, have demonstrated this compound's potent antitumor activity in a heavily pretreated r/r PTCL population.[1][8][12] The observed clinical responses provide in vivo validation of the therapeutic hypothesis that targeting the JAK/STAT pathway is a viable strategy for this disease.

Table 2: Clinical Efficacy of this compound in r/r PTCL (JACKPOT8 Study)

| Parameter | Result | Reference |

| Objective Response Rate (ORR) | 44.3% | [2][5][12][13] |

| Complete Response (CR) Rate | 23.9% | [2][5][13] |

| Median Duration of Response (DoR) | 20.7 months | [5][12][13] |

| Median Progression-Free Survival (PFS) | 5.6 months | [12][13] |

| Median Overall Survival (OS) | 19.4 months | [12][13] |

Biomarker analyses from these studies suggest a potential correlation between aberrations in the JAK/STAT pathway and clinical activity, with a positive trend observed between high baseline levels of phosphorylated STAT3 (pSTAT3) and clinical benefit.[8][14]

Experimental Protocols

The characterization of this compound's activity involves standard and specialized pharmacological assays. While specific, detailed protocols are proprietary, the principles are based on established methodologies.

Kinase Inhibition Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases, particularly the JAK family.

-

Methodology: These are typically cell-free assays using purified recombinant kinase domains. A known concentration of the kinase is incubated with its specific substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor (this compound). The extent of substrate phosphorylation is measured, often using radiometric (e.g., ³³P-ATP) or fluorescence-based methods (e.g., LanthaScreen™, HTRF®). The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Phospho-STAT (pSTAT) Inhibition Assays

-

Objective: To measure the functional inhibition of JAK1 signaling within a cellular context.

-

Methodology: Human whole blood or specific cell lines (e.g., those known to have activated JAK/STAT pathways) are pre-incubated with various concentrations of this compound.[7][11] Subsequently, the cells are stimulated with a cytokine known to signal through JAK1 (e.g., IL-6 or IFNγ) to induce STAT phosphorylation. Cells are then lysed, and the levels of phosphorylated STATs (e.g., pSTAT3) are quantified using methods such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies. The IC50 is determined as the concentration of this compound that inhibits 50% of the cytokine-induced STAT phosphorylation. This compound demonstrated potent inhibition of p-STAT3 in a cell-based assay with an IC50 of 128 nM.[11]

Pharmacokinetic (PK) Studies

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo.

-

Methodology: As described in the JACKPOT2 and JACKPOT3 Phase I studies, single-ascending and multiple-ascending doses of this compound were administered to healthy participants.[4][11] Blood samples were collected at multiple time points post-dose to measure plasma concentrations of the drug using validated analytical methods (e.g., LC-MS/MS). Key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life were calculated.[4] These studies established a favorable PK profile suitable for once-daily oral dosing.[2][4]

Conclusion

This compound is a first-in-class, highly selective JAK1 inhibitor that effectively disrupts the JAK/STAT signaling pathway.[2][5] Its potent and specific inhibition of JAK1, supported by quantitative in vitro data, translates into significant and durable clinical responses in patients with r/r PTCL, a disease often characterized by aberrant JAK/STAT activation.[13][14] The development of this compound underscores the value of precision targeting within cytokine signaling networks for therapeutic benefit in oncology and potentially other immune-mediated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 3. Facebook [cancer.gov]

- 4. Frontiers | Pharmacokinetic characteristics of this compound, a highly selective JAK1 inhibitor, in healthy adult participants [frontiersin.org]

- 5. This compound Approved in China as First-in-class JAK1 Only Inhibitor for the Treatment of Relapsed or Refractory Peripheral T-Cell Lymphoma [prnewswire.com]

- 6. This compound | C25H31N9O2 | CID 126715380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic characteristics of this compound, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase I dose escalation and expansion study of this compound, a highly selective JAK1 inhibitor, in relapsed or refractory peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. pharmafocusamerica.com [pharmafocusamerica.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound in Relapsed or Refractory Peripheral T-Cell Lymphoma - The ASCO Post [ascopost.com]

- 13. onclive.com [onclive.com]

- 14. ashpublications.org [ashpublications.org]

Methodological & Application

Golidocitinib Protocol for In Vitro Cell Culture Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golidocitinib (formerly DZD4205) is an orally available, potent, and highly selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK/STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in the pathogenesis of various hematological malignancies, including peripheral T-cell lymphoma (PTCL).[1][2] this compound specifically targets JAK1, leading to the suppression of the downstream STAT3 signaling pathway, which in turn modulates cell proliferation and survival.[3] Preclinical studies have demonstrated that this compound exhibits profound, dose-dependent anti-tumor activities in T-lymphoma cell lines.[1][2][3] This document provides detailed protocols for in vitro studies of this compound in cell culture, focusing on its effects on cell viability and the modulation of STAT3 phosphorylation in PTCL cell lines.

Mechanism of Action

This compound is a selective inhibitor of JAK1, a key enzyme in the JAK/STAT signaling cascade. In many T-cell lymphomas, this pathway is constitutively active, driving cell proliferation and survival. By inhibiting JAK1, this compound blocks the phosphorylation and activation of downstream STAT proteins, particularly STAT3. This interruption of the signaling cascade leads to decreased expression of target genes involved in cell cycle progression and apoptosis, ultimately resulting in the anti-tumor effects observed in sensitive cell lines.

Signaling Pathway of this compound

Caption: this compound inhibits JAK1, blocking STAT3 phosphorylation and downstream signaling.

Data Presentation

While specific IC50 values for this compound in various PTCL cell lines are not extensively published in the public domain, preclinical data has consistently shown its potent anti-proliferative effects. The table below is a representative example of how such data would be presented.

| Cell Line | Histological Subtype | This compound IC50 (nM) |

| Jurkat | Acute T-cell Leukemia | Data not publicly available |

| HuT-78 | Cutaneous T-cell Lymphoma | Data not publicly available |

| Karpas 299 | Anaplastic Large Cell Lymphoma | Data not publicly available |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | Data not publicly available |

Note: The above table is for illustrative purposes. Specific experimental values need to be determined empirically.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro activity of this compound.

Cell Culture of Peripheral T-Cell Lymphoma (PTCL) Cell Lines

Objective: To maintain healthy and viable PTCL cell lines for subsequent experiments.

Materials:

-

PTCL cell lines (e.g., Jurkat, HuT-78, Karpas 299)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-Glutamine

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

Hemocytometer

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Culture PTCL cell lines in RPMI-1640 medium supplemented with 10-20% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Monitor cell density and viability regularly using a microscope and Trypan Blue exclusion.

-

Subculture cells every 2-3 days to maintain exponential growth. For suspension cells, this involves diluting the cell culture to a lower density. For adherent cells, use trypsin-EDTA to detach cells before reseeding.

-

Ensure cell viability is >95% before initiating any experiment.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of PTCL cell lines and to calculate the IC50 value.

Materials:

-

PTCL cell lines

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed PTCL cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a no-cell control.

-

Add 100 µL of the diluted this compound solutions to the respective wells.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow for Cell Viability Assay

Caption: A stepwise workflow for assessing cell viability using the MTT assay.

Western Blotting for Phospho-STAT3

Objective: To assess the effect of this compound on the phosphorylation of STAT3 in PTCL cell lines.

Materials:

-

PTCL cell lines

-

This compound

-

Complete cell culture medium

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pSTAT3, anti-STAT3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed PTCL cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pSTAT3, total STAT3, and a loading control (GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of pSTAT3.

Logical Relationship in Dose-Response Analysis

Caption: The relationship between this compound concentration and cellular effects.

Conclusion

The protocols outlined in this document provide a framework for the in vitro evaluation of this compound in PTCL cell lines. These experiments are crucial for understanding the compound's mechanism of action and for determining its potency and efficacy at a cellular level. Consistent with preclinical findings, these assays are expected to demonstrate a dose-dependent inhibition of cell proliferation and STAT3 phosphorylation in sensitive PTCL cell lines.

References

Golidocitinib: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golidocitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway.[1][2] Dysregulation of this pathway is implicated in various malignancies, making this compound a compound of significant interest for cancer research and drug development.[3][4] This document provides detailed application notes and protocols for the solubility and preparation of this compound for laboratory use, intended to support reproducible and effective research.

Physicochemical Properties and Solubility

This compound is an orally available small molecule inhibitor.[2] Understanding its solubility is critical for the preparation of stock solutions and experimental media. The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that using fresh, anhydrous solvents is recommended, as hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound.[5][6]

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 100[5] - 250[7] | 204.26[5] - 510.65[7] | Ultrasonic treatment may be required to achieve maximum solubility.[5][7] Use of newly opened DMSO is recommended.[5] |

| Ethanol | 12[6] | ~24.5 | |

| Water | Insoluble[6] | Insoluble | |

| Saline | Insoluble | Insoluble | Can be formulated as a suspension for in vivo use. |

| Corn Oil | Soluble (≥ 2.5) | Soluble (≥ 5.11) | Used as a vehicle for in vivo oral administration.[5] |

Molecular Weight of this compound: 489.57 g/mol [5]

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). A common high-concentration stock is 100 mg/mL in DMSO.[5]

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5][7] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage.[5] At -80°C, the stock solution is stable for up to two years, while at -20°C, it is stable for up to one year.[5]

Preparation of Working Solutions for In Vitro Assays

Materials:

-

This compound stock solution (in DMSO)

-

Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

-

Sterile dilution tubes

Protocol:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile PBS or cell culture medium to achieve the desired final concentrations for your experiment.

-

Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Vortexing: Gently vortex the working solutions to ensure homogeneity before adding to the cell cultures.

-

Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of JAK1.[1][2] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[8] In many cancers, this pathway is constitutively activated, leading to uncontrolled cell growth and survival.[3]

The general mechanism is as follows:

-

Cytokine Binding: A cytokine binds to its receptor on the cell surface.

-

JAK Activation: This binding brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.

-

STAT Phosphorylation: The activated JAKs then phosphorylate STAT proteins.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes.[8][9]

This compound exerts its therapeutic effect by binding to the ATP-binding site of JAK1, thereby preventing its activation and inhibiting the downstream phosphorylation of STAT proteins.[1] This blockade disrupts the pathological signaling that promotes tumor growth.

Visualizations

References

- 1. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 3. Phase I dose escalation and expansion study of this compound, a highly selective JAK1 inhibitor, in relapsed or refractory peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | JAK | TargetMol [targetmol.com]

- 8. Pharmacokinetic characteristics of this compound, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Targeting of the Janus Kinase/Signal Transducer and Activator of Transcription Pathway in Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Western Blot Protocol for Determining pSTAT3 Inhibition by Golidocitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[1] The phosphorylation of STAT3 at the tyrosine 705 residue (pSTAT3) is a key step in its activation, which is primarily mediated by Janus kinases (JAKs).[2][3] Dysregulation of the JAK/STAT signaling pathway is implicated in various diseases, particularly in cancer, making it a significant target for therapeutic intervention.[4]

Golidocitinib (also known as AZD4205) is a potent and highly selective inhibitor of JAK1.[2][5] By targeting JAK1, this compound effectively suppresses the downstream phosphorylation of STAT3, thereby inhibiting the activation of the STAT3 signaling pathway.[2][5] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on STAT3 phosphorylation in a cellular context. Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it an ideal method to measure the levels of pSTAT3.[5]

Signaling Pathway

The JAK/STAT signaling cascade is initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This binding event leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors, regulating the expression of target genes involved in cell growth and survival.[2][3] this compound, as a selective JAK1 inhibitor, interrupts this pathway at the initial phosphorylation step of STAT3.

Experimental Workflow

The overall workflow for assessing pSTAT3 inhibition by this compound involves several key steps, from cell culture and treatment to data analysis.

Materials and Methods

Reagents and Materials

-

Cell line with active JAK/STAT signaling (e.g., peripheral T-cell lymphoma cell line)

-

Cell culture medium and supplements

-

This compound (AZD4205)

-

DMSO (vehicle control)

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-20%)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-pSTAT3 (Tyr705)

-

Mouse anti-total STAT3

-

Rabbit anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Tris-buffered saline with Tween 20 (TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Experimental Protocol

1. Cell Culture and Treatment: a. Culture the selected cell line under standard conditions. b. Seed cells at an appropriate density and allow them to adhere or reach a logarithmic growth phase. c. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, with occasional vortexing. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the protein extract.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. d. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.

6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.

7. Signal Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. To normalize the data, strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin). d. Quantify the band intensities using densitometry software. Normalize the pSTAT3 signal to the total STAT3 signal and then to the loading control.

Data Presentation

The following table represents hypothetical quantitative data illustrating the dose-dependent inhibition of pSTAT3 by this compound. Preclinical studies have shown a strong correlation between this compound exposure and the modulation of pSTAT3.[6] this compound has an IC50 of approximately 70 nM for JAK1 inhibition. The data below is representative of what might be observed in a T-cell lymphoma cell line treated for 24 hours.

| This compound Concentration (nM) | pSTAT3/Total STAT3 Ratio (Normalized to Control) | % Inhibition of pSTAT3 |

| 0 (Vehicle) | 1.00 | 0% |

| 10 | 0.85 | 15% |

| 50 | 0.55 | 45% |

| 100 | 0.25 | 75% |

| 500 | 0.05 | 95% |

Conclusion

This application note provides a comprehensive protocol for the detection and quantification of pSTAT3 inhibition by this compound using Western blotting. This method is essential for researchers and drug development professionals to evaluate the in vitro efficacy of this compound and similar JAK inhibitors. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide to the underlying biological processes and the experimental design. Accurate and reproducible assessment of pSTAT3 levels is crucial for understanding the mechanism of action of JAK inhibitors and for the development of novel cancer therapeutics.

References

- 1. Ex vivo effect of JAK inhibition on JAK-STAT1 pathway hyperactivation in patients with dominant-negative STAT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic characteristics of this compound, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 6. manage.ercongressi.it [manage.ercongressi.it]

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Golidocitinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golidocitinib is an orally administered, potent, and selective inhibitor of Janus kinase 1 (JAK1).[1][2] By targeting the JAK/STAT signaling pathway, this compound modulates cytokine-mediated signaling that is crucial for the proliferation and survival of malignant cells, particularly in hematological cancers like peripheral T-cell lymphoma (PTCL).[1][3] Beyond its direct anti-tumor effects, this compound is also understood to influence the immune microenvironment.[3] Flow cytometry is an indispensable tool for dissecting the intricate changes in immune cell populations following therapeutic intervention. This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells in patients undergoing this compound treatment.

Mechanism of Action: this compound and the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors involved in immunity, inflammation, and cell proliferation.[1] this compound exerts its therapeutic effect by selectively inhibiting JAK1, a key component of this pathway.[1] This inhibition disrupts the downstream signaling of several cytokines, thereby impeding the activation of STAT proteins and the subsequent transcription of target genes that promote cell growth and survival.[1] Preliminary evidence suggests that this compound's mechanism of action extends beyond direct tumor cell killing to normalizing the immune response.[3]

References

Application Notes: Golidocitinib for Studying the JAK/STAT Pathway in Autoimmune Disease Models

Introduction

Golidocitinib (DZD4205) is an orally available, potent, and highly selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical mediator of cytokine signaling that is frequently dysregulated in inflammatory and autoimmune diseases such as rheumatoid arthritis and psoriasis.[4][5][6] Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[2][6][7]

This compound's mechanism of action involves selectively binding to the ATP-binding site of JAK1, preventing its activation and subsequently inhibiting the phosphorylation and activation of downstream STAT proteins, particularly STAT3.[1][2] Its high selectivity for JAK1 (over 200-fold compared to other JAK family members like JAK2, JAK3, and TYK2) minimizes off-target effects, offering a favorable safety profile.[1][2][7] Preclinical studies have demonstrated this compound's efficacy in animal models of autoimmune disease, making it a valuable tool for researchers studying the role of the JAK1/STAT pathway in autoimmunity.[2][7]

Quantitative Data Summary

This section summarizes the key quantitative parameters of this compound, providing researchers with essential data for experimental design.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. JAK1 | Reference |

| JAK1 | 70 | - | [3] |

| JAK2 | >14,000 | >200-fold | [2][8] |

| JAK3 | >14,000 | >200-fold | [2][8] |

| TYK2 | >14,000 | >200-fold | [2][8] |

| Cell-based p-STAT3 | 128 | - | [8] |

Table 2: Pharmacokinetic Properties of this compound in Healthy Adults (Single Oral Dose)

| Dose | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | t1/2 (hours) | Reference |

| 25 mg | 100 (15.5) | 1850 (18.6) | 2.5 (0.36) | [2] |

| 50 mg | 169 (10.8) | 3190 (11.7) | 2.8 (0.37) | [2] |

| 100 mg | 375 (13.1) | 7190 (16.4) | 2.6 (0.49) | [2] |

| (Values are presented as Geometric Mean (CV%)). |

Visualized Pathways and Workflows

This compound Mechanism of Action in the JAK/STAT Pathway

Caption: this compound selectively inhibits JAK1, blocking STAT phosphorylation and downstream gene transcription.

Experimental Workflow for In Vivo Autoimmune Model Study

Caption: Workflow for evaluating this compound in a rat model of collagen-induced arthritis.

Experimental Protocols

Protocol 1: In Vitro JAK1 Kinase Inhibition Assay

This protocol is designed to determine the IC50 of this compound against recombinant JAK1 enzyme.[9][10][11]

Materials:

-

Recombinant human JAK1 enzyme

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate peptide (e.g., IRS-1tide)[11]

-

ATP

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Max Luminescence Kinase Assay Kit

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

Prepare Master Mixture: Prepare a master mix containing Kinase Assay Buffer, ATP (at Km concentration), and the substrate peptide.[11]

-

Set Up Assay Plate:

-

Add 5 µL of diluted this compound, vehicle control (DMSO), or positive control inhibitor to appropriate wells.

-

Add 25 µL of the master mixture to every well.

-

-

Initiate Reaction: Add 20 µL of diluted JAK1 enzyme (~5 ng/µl) to all wells except the "blank" control. For the blank, add 20 µL of Kinase Assay Buffer.[11]

-

Incubation: Cover the plate and incubate at 30°C for 45 minutes.[11]

-

Detect Kinase Activity:

-

Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.

-

Add 50 µL of Kinase-Glo® Max reagent to each well.

-

Incubate at room temperature for 15 minutes in the dark.

-

-

Read Plate: Measure luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Phospho-STAT3 (p-STAT3) Inhibition Assay by Flow Cytometry

This protocol measures the ability of this compound to inhibit cytokine-induced STAT3 phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[12][13]

Materials:

-

Freshly drawn whole blood or isolated PBMCs

-

Cytokine stimulant (e.g., Interleukin-6, IL-6)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer (e.g., 1.5% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., ice-cold 100% Methanol)

-

Fluorochrome-conjugated antibodies: anti-p-STAT3 (Tyr705), anti-CD3, anti-CD4

-

FACS tubes and flow cytometer

Procedure:

-

Compound Incubation: Aliquot 100 µL of whole blood or PBMCs (1x10^6 cells/mL) into FACS tubes. Add this compound at various concentrations and incubate for 1-2 hours at 37°C. Include a vehicle (DMSO) control.

-

Cytokine Stimulation: Add IL-6 (final concentration ~50 ng/mL) to all tubes except the unstimulated control. Incubate for 15 minutes at 37°C.[13]

-

Fixation: Immediately stop the stimulation by adding 1 mL of pre-warmed Fixation Buffer. Incubate for 10 minutes at room temperature.

-

Permeabilization: Centrifuge cells, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold Methanol. Incubate on ice for 15 minutes.[13]

-

Antibody Staining:

-

Wash cells twice with PBS containing 1% BSA.

-

Resuspend the cell pellet in 100 µL of staining buffer containing the anti-p-STAT3, anti-CD3, and anti-CD4 antibodies.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Acquisition: Wash cells once, resuspend in PBS, and acquire data on a flow cytometer.

-

Data Analysis: Gate on CD3+/CD4+ T-lymphocytes. Determine the Median Fluorescence Intensity (MFI) of p-STAT3 for each condition. Calculate the percent inhibition of p-STAT3 signaling relative to the stimulated vehicle control.

Protocol 3: In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model

This protocol outlines the use of this compound in a therapeutic regimen for the widely used rat CIA model of rheumatoid arthritis.[14][15][16]

Materials:

-

Lewis or Wistar-Lewis rats (female, 7-8 weeks old).[14]

-